molecular formula C14H15NO4 B3053285 Ethyl 6,7-dimethoxyquinoline-3-carboxylate CAS No. 5278-39-7

Ethyl 6,7-dimethoxyquinoline-3-carboxylate

Cat. No.: B3053285
CAS No.: 5278-39-7
M. Wt: 261.27 g/mol
InChI Key: BSUAOVKVNPPFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,7-dimethoxyquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. It is characterized by the presence of two methoxy groups at positions 6 and 7, and an ethyl ester group at position 3 of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,7-dimethoxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethoxyaniline with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-3-carboxylic acid derivatives, alcohols, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 6,7-dimethoxyquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6,7-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate
  • Ethyl 6,7-dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate

Uniqueness

Ethyl 6,7-dimethoxyquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its methoxy groups at positions 6 and 7, along with the ethyl ester at position 3, make it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

5278-39-7

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 6,7-dimethoxyquinoline-3-carboxylate

InChI

InChI=1S/C14H15NO4/c1-4-19-14(16)10-5-9-6-12(17-2)13(18-3)7-11(9)15-8-10/h5-8H,4H2,1-3H3

InChI Key

BSUAOVKVNPPFQI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)OC)OC

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.